

Monounsaturated fatty acid composition of high-oleic canola oil

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Compound of Interest

Compound Name: Canola oil fatty acid

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An In-depth Technical Guide to the Monounsaturated Fatty Acid Composition of High-Oleic Canola Oil

Introduction

High-oleic canola oil is a specialty vegetable oil derived from canola varieties that have been specifically bred to have a significantly higher proportion of oleic acid, a monounsaturated omega-9 fatty acid.[1][2] This alteration in the fatty acid profile imparts greater oxidative stability and a longer shelf life, making it a preferred choice for food manufacturing and high-heat cooking applications.[2][3] Unlike conventional canola oil, which has a balanced profile of monounsaturated and polyunsaturated fats, high-oleic canola oil is characterized by an oleic acid content that typically exceeds 70%.[1][4] This guide provides a detailed overview of the monounsaturated fatty acid composition of high-oleic canola oil, the experimental protocols used for its analysis, and the biochemical pathways governing its synthesis.

Data Presentation: Fatty Acid Composition

The primary distinction between conventional and high-oleic canola oil lies in their respective fatty acid profiles. High-oleic varieties demonstrate a marked increase in oleic acid at the expense of polyunsaturated fatty acids like linoleic and linolenic acid.[4]

Fatty Acid	Type	Conventional Canola Oil (%)	High-Oleic Canola Oil (%)
Oleic Acid (C18:1)	Monounsaturated	~60-65%	>70% (up to 85%)
Linoleic Acid (C18:2)	Polyunsaturated	~20-25%	Significantly Reduced
Alpha-Linolenic Acid (C18:3)	Polyunsaturated	~10%	Significantly Reduced
Saturated Fatty Acids	Saturated	~7%	~4-7%

Note: The exact percentages can vary depending on the specific cultivar and growing conditions.[\[5\]](#)

Experimental Protocols: Fatty Acid Analysis

The standard and most widely used method for determining the fatty acid composition of oils is Gas Chromatography (GC).[\[6\]](#)[\[7\]](#) The process involves the conversion of fatty acids into their more volatile methyl esters (FAMES) prior to analysis.[\[6\]](#)[\[7\]](#)[\[8\]](#)

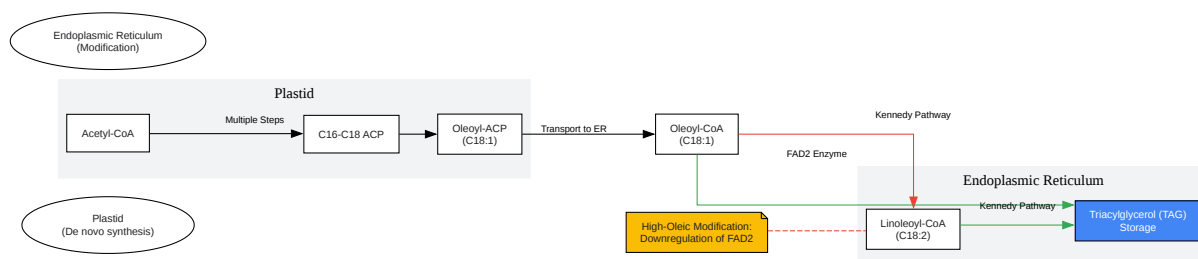
Protocol: Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography

- **Lipid Extraction** (for non-oil matrices): If the starting material is not a pure oil (e.g., canola seeds), the lipids are first extracted using a solvent system, such as the Bligh and Dyer method.[\[9\]](#)
- **Saponification**: The extracted oil or fat is saponified by heating with a strong base (e.g., sodium hydroxide in methanol). This process hydrolyzes the triacylglycerols, releasing the fatty acids as free fatty acids.[\[6\]](#)[\[7\]](#)
- **Transesterification**: The free fatty acids are then converted into fatty acid methyl esters (FAMES) through a process called transesterification, typically using an acid catalyst like boron trifluoride in methanol.[\[6\]](#)[\[7\]](#) This derivatization step is crucial as it increases the volatility of the fatty acids, making them suitable for GC analysis.[\[7\]](#)
- **Extraction of FAMES**: The FAMES are extracted from the reaction mixture using an organic solvent such as hexane.[\[7\]](#)[\[9\]](#)

- Gas Chromatography (GC) Analysis:
 - Injection: A small volume of the FAMES solution is injected into the GC instrument.^[7]^[10] The injector is heated to vaporize the sample.^[7]
 - Separation: The vaporized FAMES are carried by an inert gas (e.g., helium) through a long, thin capillary column.^[7]^[10] The column's inner surface is coated with a stationary phase. The separation of different FAMES is based on their boiling points and their interactions with the stationary phase.^[7]
 - Detection: As the separated FAMES exit the column, they are detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).^[6]^[7]^[9] The FID is commonly used for quantification, while an MS can provide structural information for identification.^[7]
- Data Analysis: The output from the detector is a chromatogram, which displays peaks corresponding to each fatty acid.^[7] The retention time of each peak is used to identify the specific fatty acid by comparing it to known standards. The area under each peak is proportional to the amount of that fatty acid in the sample, allowing for quantification.^[7]

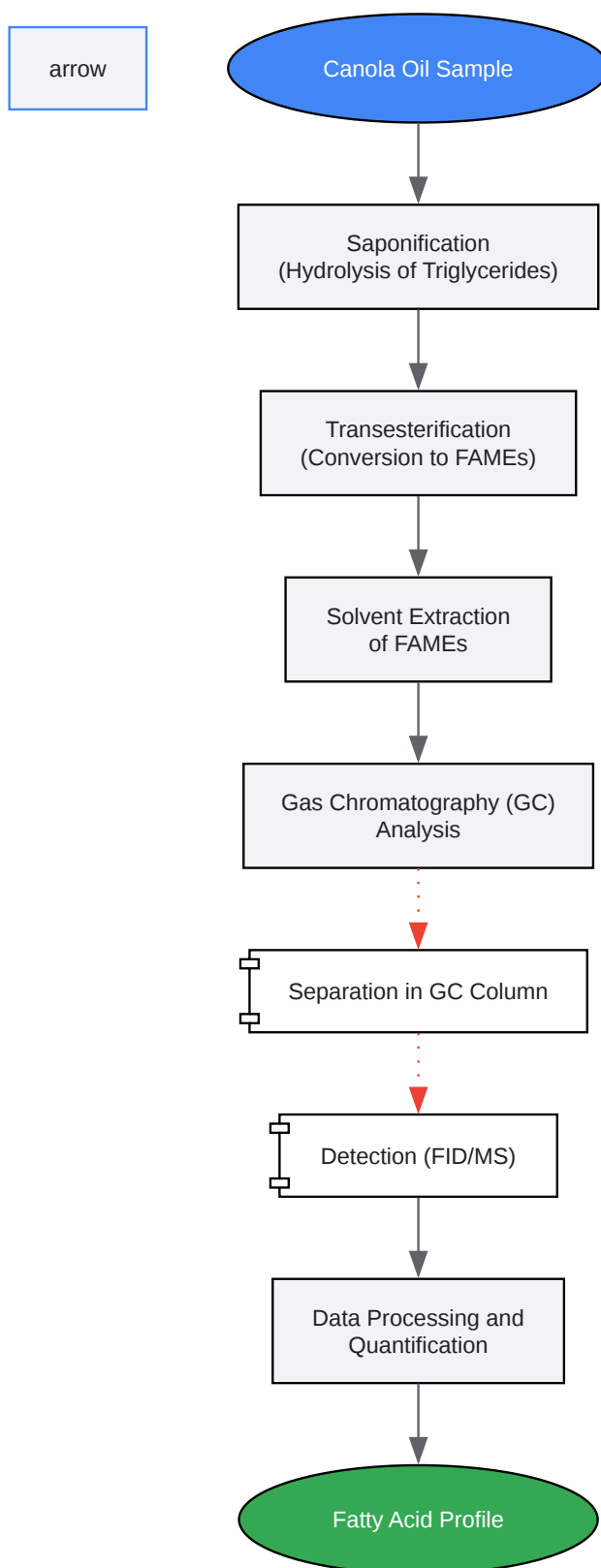
Mandatory Visualization

Signaling Pathways and Experimental Workflows



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Caption: Biosynthesis of oleic acid and its conversion in *Brassica napus*.



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